tert-Butyl 6-chloro-5-methylnicotinate
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Overview
Description
tert-Butyl 6-chloro-5-methylnicotinate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 6-position, and a methyl group at the 5-position on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-5-methylnicotinate typically involves the esterification of 6-chloro-5-methylnicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-5-methylnicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products include 6-azido-5-methylnicotinate, 6-thio-5-methylnicotinate, and 6-methoxy-5-methylnicotinate.
Oxidation: Products include 5-carboxy-6-chloronicotinate and 5-formyl-6-chloronicotinate.
Reduction: Products include tert-butyl 6-chloro-5-methyl-3-hydroxynicotinate.
Scientific Research Applications
Chemistry: tert-Butyl 6-chloro-5-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nicotinic acid derivatives on cellular processes. It is also used in the development of new drugs targeting nicotinic acid receptors .
Medicine: Its derivatives are being investigated for their ability to modulate biological pathways involved in inflammation and tumor growth .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-5-methylnicotinate involves its interaction with nicotinic acid receptors and other molecular targets. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
- tert-Butyl 6-bromonicotinate
- tert-Butyl 6-chloro-4-methylnicotinate
- tert-Butyl 6-fluoronicotinate
Comparison: tert-Butyl 6-chloro-5-methylnicotinate is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination of substituents imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the chlorine atom enhances the compound’s reactivity towards nucleophiles, while the methyl group influences its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 6-chloro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
BJEUHHHLWIOXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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